Alogliptin Benzoate is the benzoate salt form of alogliptin, a selective, orally bioavailable, pyrimidinedione-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. In addition to its effect on glucose levels, alogliptin may inhibit inflammatory responses by preventing the toll-like receptor 4 (TLR-4)-mediated formation of proinflammatory cytokines.
See also: Alogliptin (has active moiety); Alogliptin Benzoate; Pioglitazone Hydrochloride (component of); Alogliptin Benzoate; METformin Hydrochloride (component of).
Alogliptin Benzoate
CAS No.: 850649-62-6
Cat. No.: VC21338210
Molecular Formula: C25H27N5O4
Molecular Weight: 461.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 850649-62-6 |
---|---|
Molecular Formula | C25H27N5O4 |
Molecular Weight | 461.5 g/mol |
IUPAC Name | 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid |
Standard InChI | InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1 |
Standard InChI Key | KEJICOXJTRHYAK-XFULWGLBSA-N |
Isomeric SMILES | CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O |
SMILES | CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES | CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O |
Appearance | Solid powder |
Chemical Properties and Structure
Alogliptin benzoate is chemically designated as 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile benzoate . It is formulated as a benzoate salt by combining equimolar amounts of alogliptin and benzoic acid, which enhances its stability and pharmaceutical properties compared to the free base form . This salt formation represents an important pharmaceutical development strategy to improve the compound's physical and chemical characteristics.
The molecular formula of alogliptin benzoate is C25H27N5O4, corresponding to a molecular weight of 461.52 g/mol . Structurally, the compound features a 2-cyanobenzyl group attached to a uracil derivative, with a 3-aminopiperidine moiety at the 6-position of the pyrimidine ring. This specific structural arrangement is responsible for the compound's selectivity for DPP-4 enzyme inhibition, which forms the basis of its therapeutic effect .
From a physical perspective, alogliptin benzoate presents as a white to off-white crystalline solid with a well-defined melting point range of 180-182°C . This narrow melting range is indicative of high purity in pharmaceutical grade material, an important quality attribute for consistency in manufacturing and clinical performance. The solid-state characteristics contribute significantly to the stability of alogliptin benzoate under normal storage conditions.
The solubility profile of alogliptin benzoate is characterized by slight solubility in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and methanol, particularly when heated . This solubility pattern influences pharmaceutical formulation development and analytical method design. For optimal stability, it is recommended to store alogliptin benzoate under refrigeration in an inert atmosphere to prevent potential degradation .
Table 1. Key Physicochemical Properties of Alogliptin Benzoate
Property | Characteristic |
---|---|
CAS Number | 850649-62-6 |
Molecular Formula | C25H27N5O4 |
Molecular Weight | 461.52 g/mol |
Physical Appearance | White to off-white crystalline solid |
Melting Point | 180-182°C |
Solubility | Slightly soluble in chloroform, DMSO, and methanol (when heated) |
Storage Conditions | Refrigeration under inert atmosphere |
These physicochemical properties are fundamental to understanding the handling, analysis, and formulation of alogliptin benzoate in pharmaceutical development and quality control processes. The careful characterization of these properties has facilitated the successful development of stable and effective pharmaceutical products containing this active pharmaceutical ingredient.
Clinical Applications and Efficacy
Treatment of Type 2 Diabetes
Alogliptin benzoate has established its position in the therapeutic armamentarium against type 2 diabetes mellitus through extensive clinical evaluation. As an oral antihyperglycemic agent, it is primarily indicated for improving glycemic control in adults with type 2 diabetes . The robust evidence supporting its efficacy derives from numerous clinical trials that have assessed its performance across diverse patient populations and in various treatment contexts.
Clinical studies have consistently demonstrated that alogliptin effectively reduces hemoglobin A1c (HbA1c) levels, the primary marker of long-term glycemic control. The magnitude of HbA1c reduction with alogliptin monotherapy typically ranges from 0.5% to 0.8%, comparable to other DPP-4 inhibitors . This glucose-lowering effect is achieved without significant risk of hypoglycemia, a critical advantage over insulin secretagogues and insulin therapy .
The efficacy of alogliptin is particularly valuable given its once-daily dosing regimen, which enhances patient adherence compared to medications requiring multiple daily doses. The drug's effect on glycemic parameters begins promptly after initiation and is sustained with continued therapy, reflecting its stable pharmacokinetic and pharmacodynamic profile . This consistent glycemic control contributes to reducing the risk of diabetes-related complications associated with chronic hyperglycemia.
Beyond glycemic control, clinical research suggests that alogliptin may offer additional benefits for patients with type 2 diabetes. Studies indicate potential improvements in beta-cell function, addressing a fundamental pathophysiological defect in diabetes and potentially slowing disease progression . Furthermore, alogliptin treatment has been associated with beneficial effects on blood pressure and improvements in non-alcoholic fatty liver disease, common comorbidities in patients with diabetes .
Another important clinical consideration is the effect of alogliptin on body weight. Unlike some antidiabetic medications that promote weight gain, alogliptin is generally weight-neutral . This property is advantageous given that many patients with type 2 diabetes are already overweight or obese, and weight gain can exacerbate insulin resistance and associated cardiovascular risk factors.
Combination Therapy
While alogliptin demonstrates efficacy as monotherapy, its utility extends significantly to combination treatment strategies, where it complements the actions of other antidiabetic medications. This combinatorial approach is particularly valuable as diabetes often requires multiple medications to achieve and maintain glycemic targets as the disease progresses .
Alogliptin has been extensively studied in combination with metformin, the typical first-line pharmacological treatment for type 2 diabetes. This combination leverages complementary mechanisms of action: metformin primarily reduces hepatic glucose production and improves insulin sensitivity, while alogliptin enhances insulin secretion and suppresses glucagon through the incretin pathway . Clinical trials have shown that the addition of alogliptin to metformin therapy results in greater HbA1c reductions than either agent alone, without significantly increasing the risk of hypoglycemia .
Beyond metformin, alogliptin has been successfully combined with other classes of antidiabetic medications, including sulfonylureas, thiazolidinediones, and insulin. These combinations are supported by clinical evidence demonstrating additive glycemic benefits . Particularly noteworthy is the combination with insulin, as alogliptin can help reduce insulin dose requirements while improving glycemic control, potentially minimizing insulin-associated side effects such as weight gain and hypoglycemia .
Fixed-dose combination products containing alogliptin with metformin or pioglitazone have been developed and approved in various markets. These formulations offer the convenience of reduced pill burden, which can enhance patient adherence to treatment regimens . Such combination products streamline therapy and may improve outcomes through better medication compliance.
Table 2. Clinical Efficacy of Alogliptin in Various Treatment Contexts
Treatment Context | HbA1c Reduction | Hypoglycemia Risk | Weight Effect | Additional Benefits |
---|---|---|---|---|
Monotherapy | 0.5-0.8% | Low | Neutral | Possible β-cell function improvement |
+ Metformin | 0.8-1.1% | Low | Neutral | Enhanced efficacy without added risks |
+ Sulfonylureas | 0.5-0.9% | Moderate | Neutral | Complementary mechanism |
+ Thiazolidinediones | 0.7-1.0% | Low | Slight increase | Improved insulin sensitivity |
+ Insulin | 0.5-0.7% | Moderate | Neutral | Potential insulin dose reduction |
Synthesis Methods
Conventional Synthesis
The synthesis of alogliptin benzoate involves sophisticated organic chemistry techniques to ensure high purity and yield of the final pharmaceutical product. Several synthetic routes have been developed and optimized for industrial-scale production of this important compound .
A conventional synthetic pathway begins with commercially available 2-cyanobenzyl amine as the starting material. This compound undergoes reaction with methylisocyanate in dichloromethane at ambient temperature to form an N-methyl urea intermediate with a yield of approximately 85% . The urea intermediate is subsequently reacted with dimethyl malonate in refluxing ethanol using sodium ethoxide as a base. This cyclization reaction produces a trione intermediate with yields ranging from 78% to 85%, representing an efficient transformation in the synthetic sequence .
The next critical step involves the conversion of the trione to a chlorinated intermediate by refluxing in phosphorus oxychloride (POCl3). This reaction proceeds with a high yield of approximately 95%, producing a key penultimate chloride intermediate . This chloride intermediate then undergoes nucleophilic substitution with a Boc-protected diamine in the presence of potassium carbonate in dimethylformamide (DMF), yielding the alogliptin base in excellent yields of 93-96% .
The final step in the conventional synthesis involves the formation of the benzoate salt by treating alogliptin with benzoic acid in ethanol at elevated temperatures (60-70°C), followed by crystallization to obtain pure alogliptin benzoate . This salt formation is crucial for optimizing the physicochemical properties of the drug substance for pharmaceutical applications.
Modern Approaches
Recognizing the limitations of conventional synthesis methods, researchers have developed several alternative approaches to improve the efficiency, purity, and sustainability of alogliptin benzoate production . These modern methods address specific challenges in the synthetic process while maintaining or enhancing the quality of the final product.
A notable modern synthetic method involves the use of 2-cyano benzyl bromide and 3-methyl-6-chlorouracil as key starting materials. In this approach, these compounds are reacted in the presence of tri-n-butylamine in methylbenzene (toluene) with stirring . This method addresses some of the challenges associated with conventional synthesis, particularly regarding impurity profile and reaction conditions.
Patent literature describes an innovative approach focused on solving problems related to low product purity and difficult purification of double-substituted impurities. This improved method achieves higher product purity while avoiding problematic impurities, all under milder reaction conditions . Such advancements are crucial for meeting the stringent purity requirements for pharmaceutical active ingredients.
A detailed synthetic procedure from patent literature outlines a multistep process beginning with the addition of dichloromethane, 6-chloro-3-methyluracil, 2-cyanobenzyl bromide, and N,N-diisopropylethylamine (DIPEA) to a reaction flask. The mixture is heated to reflux (40-45°C) and monitored by HPLC until the reaction is complete . After cooling and workup procedures involving filtration and crystallization, an intermediate product is obtained with a yield of approximately 95.8% , demonstrating the efficiency of this approach.
Researchers continue to explore the use of alternative solvents, catalysts, and reaction conditions to enhance the sustainability of alogliptin benzoate synthesis. These green chemistry approaches aim to reduce the environmental impact of production processes while maintaining or improving yield and purity , aligning with broader industry trends toward more sustainable pharmaceutical manufacturing.
Table 3. Comparison of Alogliptin Benzoate Synthesis Methods
These diverse synthetic approaches highlight the ongoing efforts to optimize the production of alogliptin benzoate, balancing considerations of yield, purity, cost, and environmental impact. Such continuous improvement in synthetic methodology is essential for ensuring the sustainable and efficient supply of this important pharmaceutical compound.
Analytical Methods
The quality control and pharmaceutical analysis of alogliptin benzoate require robust, validated analytical methods to ensure the identity, purity, and content uniformity of the drug substance and drug products. Several analytical techniques have been developed and validated for the quantification of alogliptin benzoate in various matrices .
A significant analytical method for alogliptin benzoate is UV spectrophotometry, which offers advantages of simplicity, speed, and cost-effectiveness. A validated UV spectrophotometric method using first-order derivative spectroscopy has been developed for the quantitative determination of alogliptin benzoate in bulk drug and tablet formulations . In this method, alogliptin benzoate exhibits a sharp peak at 278.0 nm in the first-order derivative spectrum. The method demonstrates linearity in the concentration range of 2-16 μg/ml with an excellent correlation coefficient of 0.9996, indicating good adherence to Beer-Lambert's law .
The validation of this UV spectrophotometric method was conducted according to International Council for Harmonisation (ICH) guidelines, evaluating parameters such as linearity, precision, accuracy, specificity, and robustness . The statistical validation confirms the reliability and reproducibility of the method for routine quality control applications in pharmaceutical analysis.
The structure of alogliptin benzoate, characterized by its aromatic rings and nitrile group, provides a strong chromophore that facilitates UV detection with high sensitivity . This structural feature is advantageous for developing simple yet reliable analytical methods without requiring complex instrumentation or specialized reagents.
Beyond UV spectrophotometry, other analytical techniques employed for alogliptin benzoate analysis include high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and capillary electrophoresis. These techniques offer advantages for specific analytical challenges, such as detection of low-level impurities, analysis in complex biological matrices, or evaluation of degradation products.
Table 4. Validation Parameters for UV Spectrophotometric Method
Parameter | Results |
---|---|
Wavelength | 278.0 nm (first-order derivative) |
Linearity Range | 2-16 μg/ml |
Correlation Coefficient | 0.9996 |
Detection Mode | First-order derivative spectroscopy (n=1) |
Solvent System | Not specified in the source |
Application | Bulk drug and tablet formulation |
The development and validation of these analytical methods support quality assurance throughout the lifecycle of alogliptin benzoate pharmaceutical products, from raw material testing to finished product release and stability monitoring. Robust analytical methodology ensures that the drug maintains its intended quality, safety, and efficacy from production through patient use.
Safety Parameter | Observation |
---|---|
Hypoglycemia Risk | Low as monotherapy; moderate in combination with insulin or sulfonylureas |
Weight Effect | Neutral |
Cardiovascular Safety | Confirmed in dedicated outcomes trial |
Common Adverse Effects | Mild gastrointestinal symptoms (uncommon) |
Rare Adverse Events | Potential risk of pancreatitis and hypersensitivity reactions (very rare) |
Long-term Safety | Favorable profile maintained with extended use |
Regarding long-term safety, the available evidence suggests that alogliptin maintains its favorable safety profile with extended use . This is particularly important for a medication used in the management of a chronic condition like diabetes, where treatment often continues for many years or decades.
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